(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4O3S2 and its molecular weight is 476.99. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic derivative that exhibits potential pharmacological properties. This article examines its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety, a thiophenyl group, and a piperazine ring. The molecular formula is C20H20N2O3S, with a molecular weight of approximately 372.45 g/mol. Its structural complexity suggests diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the benzo[d][1,3]dioxole nucleus have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of the bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro against several cancer cell lines. Notably, it demonstrated:
- Inhibition of Cell Proliferation : Studies report IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.
- Induction of Apoptosis : Flow cytometry assays indicated increased apoptosis in treated cells compared to controls.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.26 | Apoptosis induction |
MDA-MB-231 | 0.35 | Cell cycle arrest |
Neuroprotective Effects
Research has also suggested neuroprotective properties. The compound may mitigate oxidative stress-induced neuronal damage by modulating signaling pathways involved in cell survival and apoptosis.
Case Studies
A notable case study involved the evaluation of this compound in animal models for its neuroprotective effects. The results indicated a significant reduction in markers of oxidative stress and inflammation in the brain tissues of treated subjects compared to controls.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes such as aromatase and aldosterone synthase.
- Modulation of Signaling Pathways : The compound may interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2.ClH/c26-20(6-4-15-3-5-17-18(12-15)28-14-27-17)24-7-9-25(10-8-24)21-23-22-16(13-30-21)19-2-1-11-29-19;/h1-6,11-12H,7-10,13-14H2;1H/b6-4+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORFBMKCUCDVGU-CVDVRWGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C=CC4=CC5=C(C=C4)OCO5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.